molecular formula C9H16O B1598811 (3Z,6Z)-3,6-Nonadien-1-ol CAS No. 53046-97-2

(3Z,6Z)-3,6-Nonadien-1-ol

Cat. No.: B1598811
CAS No.: 53046-97-2
M. Wt: 140.22 g/mol
InChI Key: PICGPEBVZGCYBV-CWWKMNTPSA-N
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Description

(3Z,6Z)-3,6-Nonadien-1-ol is an organic compound belonging to the class of aliphatic alcohols. It is characterized by the presence of two conjugated double bonds at positions 3 and 6 in a nine-carbon chain, with a hydroxyl group at the first carbon. This compound is known for its distinctive aroma and is often found in various natural sources, including essential oils and pheromones.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z,6Z)-3,6-Nonadien-1-ol typically involves the coupling of appropriate alkenyl halides with alkenyl Grignard reagents, followed by reduction. One common method includes the use of 3-bromo-1-propene and 6-bromo-1-hexene as starting materials. These compounds undergo a Grignard reaction to form the corresponding alkenyl magnesium bromides, which are then coupled to yield the desired nonadien-1-ol after reduction.

Industrial Production Methods

Industrial production of this compound often involves the catalytic hydrogenation of polyunsaturated fatty acids derived from natural oils. This method is preferred due to its cost-effectiveness and scalability. The hydrogenation process is carefully controlled to ensure the selective formation of the (3Z,6Z) isomer.

Chemical Reactions Analysis

Types of Reactions

(3Z,6Z)-3,6-Nonadien-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The double bonds can be reduced to form saturated alcohols.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts is commonly employed.

    Substitution: Reagents such as thionyl chloride or phosphorus tribromide are used for converting the hydroxyl group to halides.

Major Products Formed

    Oxidation: Nonadienal and nonadienoic acid.

    Reduction: Nonanol.

    Substitution: Nonadienyl halides.

Scientific Research Applications

(3Z,6Z)-3,6-Nonadien-1-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reference compound in analytical chemistry.

    Biology: The compound is studied for its role in pheromone signaling in insects.

    Medicine: Research is ongoing to explore its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: It is used in the formulation of fragrances and flavorings due to its pleasant aroma.

Mechanism of Action

The mechanism by which (3Z,6Z)-3,6-Nonadien-1-ol exerts its effects involves its interaction with specific molecular targets. In biological systems, it acts as a ligand for certain olfactory receptors, triggering signal transduction pathways that result in the perception of smell. In chemical reactions, its reactivity is primarily governed by the presence of conjugated double bonds and the hydroxyl group, which participate in various electrophilic and nucleophilic interactions.

Comparison with Similar Compounds

Similar Compounds

    (3Z,6Z)-3,6-Nonadienal: Similar structure but with an aldehyde group instead of a hydroxyl group.

    (3Z,6Z,9Z)-3,6,9-Octadecatriene: A longer chain analog with additional double bonds.

    (3Z,6Z,9Z)-3,6,9-Nonadecatriene: Another analog with a similar structure but different chain length.

Uniqueness

(3Z,6Z)-3,6-Nonadien-1-ol is unique due to its specific double bond configuration and the presence of a hydroxyl group, which imparts distinct chemical and biological properties. Its role in pheromone signaling and its pleasant aroma make it particularly valuable in both scientific research and industrial applications.

Properties

IUPAC Name

(3Z,6Z)-nona-3,6-dien-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O/c1-2-3-4-5-6-7-8-9-10/h3-4,6-7,10H,2,5,8-9H2,1H3/b4-3-,7-6-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PICGPEBVZGCYBV-CWWKMNTPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC=CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C\C/C=C\CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60886029
Record name 3,6-Nonadien-1-ol, (3Z,6Z)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60886029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid, Colourless liquid; strong, fatty, green cucumber aroma
Record name (3Z,6Z)-3,6-Nonadien-1-ol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030957
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name (Z,Z)-3,6-Nonadien-1-ol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1292/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

70.00 °C. @ 2.00 mm Hg
Record name (3Z,6Z)-3,6-Nonadien-1-ol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030957
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

very slightly, slightly soluble in water; soluble in fats, soluble (in ethanol)
Record name (3Z,6Z)-3,6-Nonadien-1-ol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030957
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name (Z,Z)-3,6-Nonadien-1-ol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1292/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.863-0.871
Record name (Z,Z)-3,6-Nonadien-1-ol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1292/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

53046-97-2
Record name (3Z,6Z)-3,6-Nonadien-1-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53046-97-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,6-Nonadien-1-ol, (3Z,6Z)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053046972
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,6-Nonadien-1-ol, (3Z,6Z)-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 3,6-Nonadien-1-ol, (3Z,6Z)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60886029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,6-NONADIEN-1-OL, (3Z,6Z)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8J66AVE64W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name (3Z,6Z)-3,6-Nonadien-1-ol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030957
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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